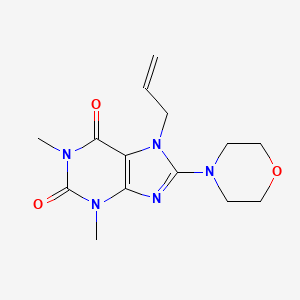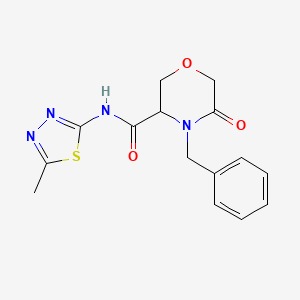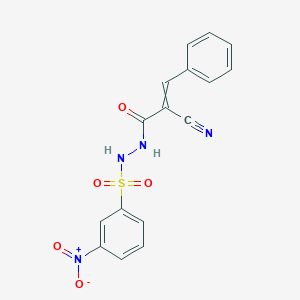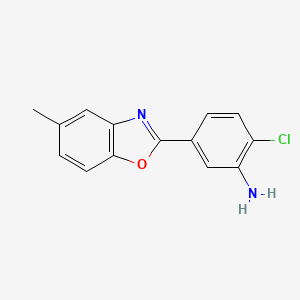
1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione is a complex organic compound with the molecular formula C11H15N5O3. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a morpholine ring and a prop-2-enyl group attached to the purine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-bromotheophylline and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A methylxanthine derivative with similar structural features but lacking the morpholine and prop-2-enyl groups.
8-Morpholinotheophylline: A close analog with a morpholine ring but different substituents on the purine core.
Uniqueness
1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and prop-2-enyl group differentiate it from other methylxanthine derivatives, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
1,3-dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-4-5-19-10-11(16(2)14(21)17(3)12(10)20)15-13(19)18-6-8-22-9-7-18/h4H,1,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZASSPKHIUIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2482539.png)
![[1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2482540.png)
![diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2482541.png)

![(Z)-N-(4-(((1-(4-chlorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2482543.png)

![N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide](/img/structure/B2482548.png)
![1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2482549.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)


![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2482556.png)

